molecular formula C18H23N3O2 B7168543 N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide

Cat. No.: B7168543
M. Wt: 313.4 g/mol
InChI Key: QHIAUNMIEFWPPC-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-14-12-17(23-20-14)13-19-18(22)21-10-5-8-16(9-11-21)15-6-3-2-4-7-15/h2-4,6-7,12,16H,5,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIAUNMIEFWPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC(=O)N2CCCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide typically involves the formation of the oxazole ring followed by the attachment of the azepane and carboxamide groups. One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenylazepane-1-carboxamide is unique due to its combination of an oxazole ring with an azepane and carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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